GPLGIAGQ TFA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53N9O10.C2HF3O2/c1-6-17(4)26(30(48)36-18(5)27(45)34-14-23(42)37-19(31(49)50)9-10-22(33)41)39-24(43)15-35-28(46)20(12-16(2)3)38-29(47)21-8-7-11-40(21)25(44)13-32;3-2(4,5)1(6)7/h16-21,26H,6-15,32H2,1-5H3,(H2,33,41)(H,34,45)(H,35,46)(H,36,48)(H,37,42)(H,38,47)(H,39,43)(H,49,50);(H,6,7)/t17-,18-,19-,20-,21-,26-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBVKEAINFXNHD-WCDCSSCGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54F3N9O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of GPLGIAGQ TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and functional application of the matrix metalloproteinase (MMP) sensitive peptide, GPLGIAGQ, presented as its trifluoroacetate (B77799) (TFA) salt. GPLGIAGQ is a synthetic octapeptide specifically designed to be a substrate for MMP-2 and MMP-9, enzymes often overexpressed in the tumor microenvironment. This property makes it an invaluable tool in the development of targeted drug delivery systems. This document details its chemical structure, physicochemical properties, a standard protocol for its solid-phase synthesis and purification, and methods for its functional characterization. Furthermore, it illustrates the mechanism of its application in MMP-responsive nanocarriers for targeted therapeutic release.

Core Structure and Physicochemical Properties

The fundamental structure of GPLGIAGQ is a linear octapeptide with the amino acid sequence Glycine-Proline-Leucine-Glycine-Isoleucine-Alanine-Glycine-Glutamine. In its common commercially available and post-synthesis form, the peptide is complexed with trifluoroacetate (TFA) counterions. TFA is utilized during the cleavage of the peptide from the solid-phase resin and as an ion-pairing agent during reversed-phase high-performance liquid chromatography (RP-HPLC) purification.[1][2][3] The TFA anions associate with the positively charged N-terminus and any basic amino acid side chains, resulting in the GPLGIAGQ TFA salt.

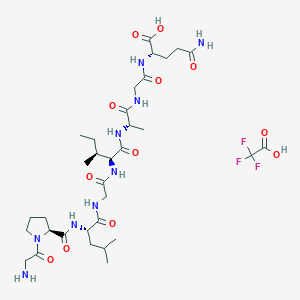

The chemical structure of the GPLGIAGQ peptide is illustrated below:

Caption: Chemical structure of the GPLGIAGQ peptide sequence.

The trifluoroacetate counterion (CF₃COO⁻) is electrostatically associated with the protonated N-terminal amine group.

A summary of the key physicochemical properties of GPLGIAGQ is presented in Table 1.

| Property | Value | Reference |

| Sequence | Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln | [4] |

| Molecular Formula | C₃₁H₅₃N₉O₁₀ | [4] |

| Molecular Weight | 711.81 g/mol | [4] |

| Form | Typically a trifluoroacetate salt | [5] |

| Target | Matrix Metalloproteinases (MMP-2/9) | [4][6] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of GPLGIAGQ

The synthesis of GPLGIAGQ is typically achieved using Fmoc/tBu-based solid-phase peptide synthesis.[7][8][9]

Materials:

-

Rink Amide resin

-

Fmoc-Gln(Trt)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Pro-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the first amino acid (Fmoc-Gln(Trt)-OH) by dissolving it with DIC and OxymaPure® in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Gly, Ala, Ile, Gly, Leu, Pro, Gly).

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Collection: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under vacuum.

Caption: Workflow for the solid-phase synthesis of this compound.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using RP-HPLC.[10][11]

Materials:

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude this compound dissolved in Mobile Phase A

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Chromatography:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

-

Monitor the elution profile at 220 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peptide peak.

-

Lyophilization: Lyophilize the collected fractions to obtain the purified this compound as a white powder.

Characterization

The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical RP-HPLC.

-

Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the peptide. The expected monoisotopic mass of the free peptide is 711.39 Da.

-

Analytical RP-HPLC: To assess the purity of the final product. A single sharp peak indicates high purity.

Functional Application in MMP-Responsive Drug Delivery

GPLGIAGQ serves as a substrate for MMP-2 and MMP-9, which are often overexpressed in the tumor microenvironment.[12][13][14][15] This enzymatic susceptibility is exploited in the design of "smart" drug delivery systems.[15][16]

Mechanism of Action

In a typical application, GPLGIAGQ is used as a linker to attach a "stealth" molecule, such as polyethylene (B3416737) glycol (PEG), to a nanocarrier (e.g., a liposome (B1194612) or micelle) encapsulating a cytotoxic drug.[6][15]

-

Systemic Circulation: The PEGylated nanocarrier circulates in the bloodstream with prolonged half-life, and the PEG layer shields the nanocarrier from premature clearance and non-specific uptake.

-

Tumor Accumulation: The nanocarrier accumulates in the tumor tissue via the enhanced permeability and retention (EPR) effect.

-

MMP-Mediated Cleavage: In the tumor microenvironment, the high concentration of MMP-2/9 cleaves the GPLGIAGQ linker.

-

"De-shielding" and Drug Release: The cleavage of the linker results in the detachment of the PEG layer ("de-shielding"). This exposes the underlying nanocarrier, facilitating its uptake by tumor cells and/or triggering the release of the encapsulated drug in close proximity to the tumor cells.[15]

Caption: Signaling pathway of MMP-2/9 mediated drug release.

In Vitro MMP-2/9 Cleavage Assay

The functionality of the GPLGIAGQ peptide can be verified by an in vitro cleavage assay.[17][18]

Materials:

-

Purified this compound

-

Recombinant human MMP-2 or MMP-9

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

RP-HPLC system

Protocol:

-

Reaction Setup:

-

Prepare a solution of GPLGIAGQ in the assay buffer.

-

Add MMP-2 or MMP-9 to the peptide solution to initiate the reaction. A control reaction without the enzyme should also be prepared.

-

-

Incubation: Incubate the reaction mixtures at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the reaction mixture and quench the enzymatic reaction (e.g., by adding a solution of EDTA or by acidification with TFA).

-

Analysis: Analyze the samples by RP-HPLC. Monitor the decrease in the peak corresponding to the full-length GPLGIAGQ and the appearance of new peaks corresponding to the cleavage fragments.

Conclusion

This compound is a well-defined synthetic peptide with significant potential in the field of targeted drug delivery. Its specific cleavage by MMP-2 and MMP-9 allows for the design of sophisticated nanocarriers that can selectively release their therapeutic payload within the tumor microenvironment, thereby enhancing efficacy and reducing systemic toxicity. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and functional validation of this important research tool. Further research and development utilizing GPLGIAGQ and similar MMP-sensitive substrates will continue to advance the field of precision medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. genscript.com [genscript.com]

- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rsc.org [rsc.org]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. wernerlab.weebly.com [wernerlab.weebly.com]

- 10. Purification and Characterization of Peptides Inhibiting MMP-1 Activity with C Terminate of Gly-Leu from Simulated Gastrointestinal Digestion Hydrolysates of Tilapia (Oreochromis niloticus) Skin Gelatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. itqb.unl.pt [itqb.unl.pt]

- 12. Matrix metalloproteinases-2/9-sensitive peptide-conjugated polymer micelles for site-specific release of drugs and enhancing tumor accumulation: preparation and in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. US20210060037A1 - Methods For Producing Chemoembolic Agents For The Delivery Of Anti-Cancer Agents - Google Patents [patents.google.com]

- 15. Current Multistage Drug Delivery Systems Based on the Tumor Microenvironment [thno.org]

- 16. Matrix metalloproteinase 2/9-triggered-release micelles for inhaled drug delivery to treat lung cancer: preparation and in vitro/in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Matrix Metalloproteinase-2-Responsive Peptide-Modified Cleavable PEGylated Liposomes for Paclitaxel Delivery [mdpi.com]

An In-depth Technical Guide on the Role of GPLGIAGQ in Targeted Drug Delivery

Executive Summary: The peptide sequence Gly-Pro-L-Leu-Gly-Ile-Ala-Gly-Gln (GPLGIAGQ) has emerged as a critical component in the design of advanced, stimuli-responsive drug delivery systems. As a specific substrate for matrix metalloproteinases 2 and 9 (MMP-2/9)—enzymes frequently overexpressed in the tumor microenvironment—GPLGIAGQ serves as an intelligent linker that can be selectively cleaved. This enzymatic trigger enables the site-specific release of therapeutic agents or the "unmasking" of nanocarriers within cancerous tissues, thereby enhancing drug accumulation at the target site, improving therapeutic efficacy, and significantly reducing off-target systemic toxicity. This guide provides a comprehensive overview of the mechanism, applications, and experimental validation of GPLGIAGQ-based nanomedicines for researchers and professionals in drug development.

The Foundational Principle: Exploiting the Tumor Microenvironment

Conventional chemotherapy is often hampered by a lack of specificity, leading to severe side effects and the development of drug resistance. Targeted drug delivery aims to overcome these limitations by concentrating therapeutic agents at the site of disease. One of the most sophisticated strategies involves creating "smart" nanocarriers that respond to unique physiological cues within the tumor microenvironment (TME). The TME is characterized by hypoxia, acidic pH, and, crucially, the overexpression of certain enzymes, including matrix metalloproteinases (MMPs).[1][2] MMPs, particularly MMP-2 and MMP-9, are zinc-dependent endopeptidases that play a pivotal role in degrading the extracellular matrix (ECM), a process essential for tumor growth, invasion, and metastasis.[2][3] The elevated presence of these enzymes in cancerous tissues compared to healthy ones provides a distinct and reliable trigger for targeted drug delivery.[1][4]

GPLGIAGQ: The MMP-Sensitive Molecular Switch

The GPLGIAGQ peptide has been identified as a highly specific substrate for both MMP-2 and MMP-9.[1][2] Its integration into a nanocarrier system transforms the carrier from a passive delivery vehicle into an active, environment-sensing therapeutic.

2.1 Mechanism of Action Drug delivery systems incorporating the GPLGIAGQ peptide are designed to be stable and inert while in systemic circulation, where MMP-2/9 levels are low. Often, the peptide acts as a linker between a hydrophilic "stealth" polymer (like polyethylene (B3416737) glycol, PEG) and the core nanostructure (e.g., a liposome (B1194612) or micelle).[4][5] This PEG shield minimizes premature drug leakage and prevents recognition by the immune system, prolonging circulation time.

Upon reaching the TME and encountering high concentrations of MMP-2/9, the enzymes recognize and cleave the GPLGIAGQ sequence.[2][5] This cleavage event triggers a predefined therapeutic action:

-

Drug Release: The cleavage can destabilize the nanocarrier, causing it to disassemble and release its encapsulated drug payload directly at the tumor site.[1][2]

-

Enhanced Cellular Uptake: The cleavage can detach the protective PEG shield ("de-shielding"), exposing the underlying nanocarrier. This unmasking facilitates direct interaction with and subsequent internalization by cancer cells, dramatically increasing the intracellular drug concentration.[4][5]

This enzyme-triggered activation ensures that the therapeutic action is spatially confined to the tumor, maximizing its impact on cancer cells while sparing healthy tissue.

2.2 Visualizing the Activation Pathway The sequence of events from administration to targeted action can be visualized as a clear signaling pathway.

Quantitative Analysis of GPLGIAGQ-Based Systems

The efficacy of GPLGIAGQ-linked nanocarriers has been validated through extensive in vitro and in vivo studies. The data consistently demonstrate MMP-2/9-dependent activity, leading to superior therapeutic outcomes compared to non-sensitive controls.

Data Presentation

Table 1: In Vitro Cytotoxicity of Paclitaxel (B517696) (Ptx)-Loaded Formulations

| Formulation | Cell Line | MMP-2/9 Expression | IC₅₀ (ng/mL) | Citation |

|---|---|---|---|---|

| P123-Ptx (Non-sensitive) | A549 | High | 371.2 ± 34.5 | [2] |

| PG-SG-Ptx (GPLGIAGQ) | A549 | High | 140.3 ± 13.6 |[2] |

This table clearly shows that the MMP-sensitive formulation (PG-SG-Ptx) is significantly more cytotoxic to MMP-overexpressing A549 cancer cells, as indicated by a much lower IC₅₀ value.

Table 2: MMP-2/9-Triggered Drug Release Profile

| Formulation | Condition (at 24 hours) | Cumulative Ptx Release (%) | Citation |

|---|---|---|---|

| PG-SG-Ptx | PBS (Control) | 62.5% ± 2.1% | [2] |

| PG-SG-Ptx | +10 µg/mL MMP-2/9 | 69.7% ± 2.5% | [2] |

| PG-SG-Ptx | +100 µg/mL MMP-2/9 | 75.8% ± 1.8% |[2] |

This data demonstrates a clear MMP-2/9 concentration-dependent release of the drug from the nanocarrier, confirming the peptide's role as a trigger.

Table 3: Physicochemical Characteristics of MMP-2 Responsive Liposomes

| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Citation |

|---|---|---|---|---|

| Lip (Unmodified Liposome) | 100-200 | < 0.1 | +8.1 | [4] |

| Lip-PEG₂K (PEGylated) | 100-200 | < 0.1 | Negative | [4] |

| S-Peps-PEG₅K (GPLGVRG*) | 100-200 | < 0.1 | Negative |[4] |

*Note: GPLGVRG is another well-documented MMP-2 sensitive peptide sequence, functioning similarly to GPLGIAGQ.[1][2][4] The table illustrates typical characteristics of nanoparticles designed for systemic delivery.

Core Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments used to validate GPLGIAGQ-based drug delivery systems.

4.1 Synthesis of GPLGIAGQ-P123 Conjugate (PG) This protocol describes the modification of the Pluronic P123 polymer with the GPLGIAGQ-NH₂ (GQ8) peptide.[2]

-

Activation of P123: Dissolve Pluronic P123 and p-nitrophenyl chloroformate (NPC) at a 1:2.4 molar ratio in dichloromethane (B109758) (DCM). Add triethylamine (B128534) (TEA) as a catalyst. The reaction proceeds overnight at 0°C under a nitrogen atmosphere and protected from light. The activated P123-NPC intermediate is obtained by removing DCM via vacuum-rotary evaporation.

-

Conjugation with Peptide: Dissolve the P123-NPC intermediate and the GPLGIAGQ-NH₂ peptide (GQ8) at a 1:2 molar ratio in dimethylformamide (DMF). Add TEA and allow the reaction to proceed overnight at 0°C under nitrogen protection.

-

Purification: The resulting solution is extensively dialyzed (MWCO 3,500 Da) against deionized water for 48 hours to remove unreacted starting materials and solvents. The final P123-GQ8 (PG) product is obtained after lyophilization.

4.2 Preparation of Paclitaxel-Loaded MMP-Sensitive Micelles (PG-SG-Ptx) This protocol uses a nanoprecipitation/film hydration method.[2][6]

-

Film Formation: Dissolve 200 mg of the synthesized PG polymer and 10 mg of paclitaxel (Ptx) in 20 mL of anhydrous ethanol.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator at 50°C to form a thin, drug-polymer film on the flask's inner surface.

-

Hydration: Hydrate the film by adding 40 mL of a 0.5% succinylated gelatin (SG) solution in 0.9% NaCl. Stir the mixture for 30 minutes to allow for the self-assembly of the PG-SG-Ptx micelles.

-

Purification: Filter the resulting micellar solution through a 0.22 µm filter to remove any non-incorporated drug or aggregates.

4.3 In Vitro MMP-Triggered Drug Release Assay This assay quantifies drug release in response to enzymatic cleavage.[1][2]

-

Sample Preparation: Place a known concentration of the drug-loaded micelle solution into a dialysis bag (e.g., MWCO 2,000 Da).

-

Incubation: Submerge the dialysis bag into a release medium (e.g., PBS, pH 7.4, containing 0.1% Tween 80 to maintain sink conditions). Create parallel setups with different concentrations of MMP-2/9 (e.g., 0, 10, 100 µg/mL) in the release medium.

-

Sampling: Maintain the setup at 37°C with constant shaking. At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with fresh medium.

-

Quantification: Analyze the concentration of the released drug in the aliquots using a suitable method, such as High-Performance Liquid Chromatography (HPLC). Calculate the cumulative release percentage over time.

4.4 Experimental Workflow Visualization The entire process, from material synthesis to preclinical evaluation, follows a logical progression.

Logical Framework for MMP-Responsive Delivery

The success of the GPLGIAGQ-based strategy relies on a series of conditional steps, each dependent on the unique physiology of the tumor microenvironment. This logical relationship ensures precision and minimizes off-target effects.

Conclusion and Future Outlook

The GPLGIAGQ peptide is a powerful tool in the development of targeted cancer therapies. By acting as an MMP-2/9-sensitive linker, it allows for the creation of sophisticated nanocarriers that can intelligently respond to the specific enzymatic signature of the tumor microenvironment. This strategy has been proven to enhance site-specific drug release and cellular uptake, leading to improved anti-tumor efficacy and reduced systemic toxicity in preclinical models.

Future research will likely focus on multi-responsive systems that combine the MMP-sensitivity of GPLGIAGQ with other TME triggers, such as low pH or hypoxia, to further enhance specificity. Additionally, conjugating GPLGIAGQ-based nanocarriers with active targeting ligands (e.g., antibodies or folate) could create dual-targeting systems with even greater precision. The continued exploration of peptide-based triggers like GPLGIAGQ is a cornerstone of next-generation nanomedicine, promising more effective and safer treatments for cancer patients.

References

- 1. Matrix metalloproteinases-2/9-sensitive peptide-conjugated polymer micelles for site-specific release of drugs and enhancing tumor accumulation: preparation and in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix metalloproteinase 2/9-triggered-release micelles for inhaled drug delivery to treat lung cancer: preparation and in vitro/in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rsc.org [rsc.org]

The GPLGIAGQ Peptide: A Targeted Approach to Cancer Therapy

An In-depth Technical Guide on the Discovery, Synthesis, and Application of a Matrix Metalloproteinase-2-Cleavable Peptide for Drug Delivery

Abstract

The octapeptide GPLGIAGQ has emerged as a critical component in the design of sophisticated drug delivery systems, specifically for the targeted treatment of cancers overexpressing matrix metalloproteinase-2 (MMP-2). This technical guide provides a comprehensive overview of the GPLGIAGQ peptide, from its rational design and discovery as an MMP-2 substrate to detailed protocols for its chemical synthesis and purification. Furthermore, this document elucidates the mechanism of action of GPLGIAGQ-based drug delivery systems, supported by quantitative data on their efficacy and detailed diagrams of the relevant signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging enzyme-responsive peptides for targeted cancer therapy.

Introduction: The Role of GPLGIAGQ in Targeted Drug Delivery

The therapeutic efficacy of many potent anti-cancer drugs is often limited by their systemic toxicity and lack of tumor specificity. A promising strategy to overcome these limitations is the development of drug delivery systems that can selectively release their payload at the tumor site. The tumor microenvironment (TME) presents a unique landscape of biochemical cues that can be exploited for targeted drug release. One such cue is the overexpression of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM), a process essential for tumor growth, invasion, and metastasis.[1]

Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is frequently upregulated in a variety of aggressive cancers.[1] This has led to the development of MMP-2-sensitive drug delivery systems that utilize peptide linkers specifically designed to be cleaved by this enzyme. The GPLGIAGQ peptide is an octapeptide with the sequence Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln that has been identified as a highly specific and efficient substrate for MMP-2.[2][3] When incorporated as a linker between a therapeutic agent and a carrier molecule (such as a nanoparticle or a polymer), the GPLGIAGQ peptide remains stable in healthy tissues. However, upon reaching the TME, the high concentration of MMP-2 leads to the cleavage of the peptide bond, triggering the release of the active drug in close proximity to the cancer cells. This targeted approach enhances the therapeutic index of the drug by increasing its concentration at the tumor site while minimizing its exposure to healthy tissues.

Synthesis and Characterization of the GPLGIAGQ Peptide

The GPLGIAGQ peptide is synthesized using a well-established method known as solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4][5] This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.

Experimental Protocol: Solid-Phase Synthesis of GPLGIAGQ

This protocol outlines the manual synthesis of the GPLGIAGQ peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Gln(Trt)-OH

-

Fmoc-Gly-OH

-

Fmoc-Ala-OH

-

Fmoc-Ile-OH

-

Fmoc-Leu-OH

-

Fmoc-Pro-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM), Diethyl ether (cold)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

First Amino Acid Loading (Fmoc-Gln(Trt)-OH):

-

Dissolve Fmoc-Gln(Trt)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activation mixture to the swollen resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15 minutes.

-

Wash the resin with DMF (5x).

-

-

Peptide Chain Elongation (Coupling of subsequent amino acids):

-

For each subsequent amino acid (Gly, Ala, Ile, Gly, Leu, Pro, Gly), repeat the following steps:

-

Activation: Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Coupling: Add the activation mixture to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF (3x).

-

Fmoc Deprotection: Perform the two-step piperidine deprotection as described in step 3.

-

-

-

Final Fmoc Deprotection: After the final amino acid (Gly) has been coupled, perform the Fmoc deprotection as described in step 3.

-

Cleavage and Deprotection:

-

Wash the resin with DCM (5x) and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

Purification and Characterization

The crude GPLGIAGQ peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry (MS) and analytical RP-HPLC.[6][7][8][9][10]

Purification Protocol:

-

Column: C18 semi-preparative column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of mobile phase B is used to elute the peptide. The exact gradient will need to be optimized.

-

Detection: UV absorbance at 220 nm.

Characterization:

-

Analytical RP-HPLC: To assess the purity of the collected fractions.

-

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.[6][9][10]

Quantitative Data on GPLGIAGQ-Based Systems

The efficacy of drug delivery systems utilizing the GPLGIAGQ linker has been evaluated in numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Cytotoxicity of GPLGIAGQ-Conjugated Drug Delivery Systems

| Drug Delivery System | Cancer Cell Line | Drug | IC50 (with MMP-2) | IC50 (without MMP-2) | Reference |

| MMP-2 sensitive micelles | HT1080 (MMP-2 overexpressing) | Docetaxel | 0.064 ± 0.006 µg/mL | 0.122 ± 0.009 µg/mL | |

| MMP-2 sensitive micelles | MCF-7 (low MMP-2 expression) | Docetaxel | 0.128 ± 0.013 µg/mL | 0.142 ± 0.015 µg/mL | [1] |

| MAHNP-DOX | BT474 (HER2-positive) | Doxorubicin (B1662922) | Lower than free DOX | - | |

| MAHNP-DOX | SKBR3 (HER2-positive) | Doxorubicin | Lower than free DOX | - | [11] |

Table 2: In Vitro Drug Release from GPLGIAGQ-Based Nanoparticles

| Nanoparticle System | Condition | Cumulative Release (%) at 24h | Reference |

| MMP-2 sensitive micelles | With MMP-2/9 (100 µg/mL) | >70% | [1] |

| MMP-2 sensitive micelles | Without MMP-2/9 | ~43% | [1] |

Signaling Pathways and Mechanisms of Action

The therapeutic effect of a GPLGIAGQ-based drug delivery system is initiated by the specific cleavage of the peptide linker by MMP-2 in the tumor microenvironment. This process can be visualized as a multi-step signaling cascade.

Experimental Workflow for Evaluating MMP-2 Cleavage

The susceptibility of the GPLGIAGQ linker to MMP-2 cleavage can be assessed through an in vitro enzyme assay.

Protocol: In Vitro MMP-2 Cleavage Assay

-

Substrate Preparation: Synthesize a fluorescently labeled version of the GPLGIAGQ peptide (e.g., with a FRET pair).

-

Enzyme Activation: Activate recombinant human MMP-2 according to the manufacturer's protocol.

-

Cleavage Reaction: Incubate the fluorescently labeled GPLGIAGQ peptide with activated MMP-2 in an appropriate assay buffer.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the peptide.

-

Data Analysis: Determine the initial velocity of the reaction and calculate the kinetic parameters (Km and kcat).

dot

Caption: Experimental workflow for assessing the in vitro cleavage of a GPLGIAGQ-based substrate by MMP-2.

Signaling Pathway of a GPLGIAGQ-Doxorubicin Prodrug

To illustrate the mechanism of action, we will consider a hypothetical drug delivery system where the chemotherapeutic drug doxorubicin is conjugated to a nanocarrier via a GPLGIAGQ linker.

dot

Caption: Signaling pathway of a GPLGIAGQ-doxorubicin conjugate in the tumor microenvironment.

In the TME, the overexpressed MMP-2 recognizes and cleaves the GPLGIAGQ linker of the drug-nanocarrier conjugate. This cleavage event releases doxorubicin in the vicinity of the cancer cells. The released doxorubicin is then taken up by the cancer cells and translocates to the nucleus. Inside the nucleus, doxorubicin exerts its cytotoxic effects through two primary mechanisms: intercalation into the DNA, which inhibits DNA replication and transcription, and inhibition of topoisomerase II, an enzyme crucial for DNA repair and replication.[12][13][14] Both mechanisms lead to extensive DNA damage, which ultimately triggers the apoptotic cell death pathway, leading to the demise of the cancer cell.[15]

Conclusion

The GPLGIAGQ peptide represents a significant advancement in the field of targeted cancer therapy. Its high specificity for MMP-2 makes it an ideal candidate for use as a cleavable linker in drug delivery systems designed to target the tumor microenvironment. The ability to synthesize this peptide with high purity using standard SPPS techniques, coupled with its proven efficacy in preclinical models, underscores its potential for clinical translation. This technical guide provides a foundational understanding of the discovery, synthesis, and application of the GPLGIAGQ peptide, and it is hoped that this information will facilitate further research and development in this promising area of oncology.

References

- 1. Matrix metalloproteinases-2/9-sensitive peptide-conjugated polymer micelles for site-specific release of drugs and enhancing tumor accumulation: preparation and in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix metalloproteinase 2/9-triggered-release micelles for inhaled drug delivery to treat lung cancer: preparation and in vitro/in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. lcms.labrulez.com [lcms.labrulez.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. agilent.com [agilent.com]

- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. ClinPGx [clinpgx.org]

- 14. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Properties of GPLGIAGQ TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide GPLGIAGQ, frequently supplied as a trifluoroacetate (B77799) (TFA) salt, is a well-documented substrate for Matrix Metalloproteinase-2 (MMP-2).[1][2] Its specific cleavage by MMP-2, an enzyme often overexpressed in the tumor microenvironment, has led to its widespread use as a stimulus-sensitive linker in advanced drug delivery systems.[3][4] Applications include triggering the release of therapeutic payloads from liposomes or micelles, or activating cell-penetrating peptides specifically at disease sites.[1]

The presence of the TFA counterion, a remnant from the solid-phase peptide synthesis (SPPS) and purification process, can significantly influence the peptide's physicochemical properties.[5][6] Understanding the solubility and stability of GPLGIAGQ TFA is therefore a critical prerequisite for its effective formulation and application in research and drug development. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their assessment, and a visualization of the peptide's mechanism of action.

Solubility Properties of this compound

The solubility of a peptide is governed by its amino acid composition, length, charge, and the nature of its counterion.[5] The TFA salt form generally enhances the solubility of peptides in aqueous solutions.[7] While specific quantitative data for this compound across a wide range of simple solvents is not extensively published, known solubility in complex and organic systems provides a baseline for formulation.

Known Solubility Data

Published data indicates that this compound is soluble in various formulations, particularly those containing organic co-solvents. This highlights its suitability for use in drug delivery systems that often require such vehicles.

| Solvent System | Solubility | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.03 mM) | Results in a clear solution. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.03 mM) | Results in a clear solution. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.03 mM) | Results in a clear solution. |

| DMSO | 50 mg/mL (60.55 mM) | Requires sonication to aid dissolution. |

Predicted Solubility Characteristics

To guide the selection of appropriate solvents, the net charge of the GPLGIAGQ peptide at a neutral pH can be calculated.

-

Amino Acid Sequence: Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln

-

Ionizable Groups at pH 7:

-

N-terminal amine (NH2): +1

-

C-terminal carboxyl (COOH): -1

-

Side chains (G, P, L, I, A, Q): No charge at pH 7

-

-

Net Charge Calculation: (+1) + (-1) = 0

With a net charge of zero at neutral pH, the GPLGIAGQ peptide is classified as neutral .[6] Peptides with a high percentage of hydrophobic residues and a neutral charge may have limited solubility in aqueous solutions alone and often require the addition of organic solvents.[5] The sequence GPLGIAGQ contains a significant number of hydrophobic residues (Pro, Leu, Ile, Ala), suggesting that this is the case.

Experimental Protocol for Solubility Determination

The following protocol provides a systematic approach to determining the solubility of this compound in a variety of solvents.

Materials:

-

Lyophilized this compound

-

Solvents to be tested (e.g., Sterile Water, PBS pH 7.4, Acetonitrile (ACN), Ethanol, 10% Acetic Acid, 0.1% Ammonium (B1175870) Bicarbonate, DMSO)

-

Vortex mixer

-

Bath sonicator

-

Microcentrifuge

Procedure:

-

Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial.

-

Initial Test: Add a small, pre-weighed amount of peptide (e.g., 1 mg) to a sterile microfuge tube.

-

Solvent Addition:

-

Aqueous Dilution: Once the peptide is dissolved in the organic solvent, slowly add the desired aqueous buffer (e.g., PBS or sterile water) dropwise while vortexing to reach the target concentration.

-

Alternative Solvents: If the peptide precipitates upon addition of the aqueous buffer, test alternative strategies with a fresh sample:

-

Observation and Quantification: A successful dissolution results in a clear, particle-free solution. Solubility can be quantified by determining the maximum concentration at which the peptide remains in solution without precipitation.

Stability Properties of this compound

Peptide stability is crucial for ensuring reproducible experimental results and for determining the shelf-life of potential therapeutic products. Degradation can occur via several mechanisms, including hydrolysis, oxidation, and aggregation.

Storage and Handling

Proper storage is the first step in maintaining peptide stability. For this compound, the following conditions are recommended:

| Form | Storage Temperature | Recommended Duration | Notes |

| Lyophilized Powder | -20°C to -80°C | Up to 2 years | Store in a desiccator, away from moisture.[1] |

| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocol for Stability Assessment using HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing peptide stability. This protocol outlines a general procedure for testing the stability of this compound under forced degradation conditions (e.g., thermal and pH stress).

Materials:

-

This compound solution at a known concentration (e.g., 1 mg/mL)

-

Buffers for pH stress (e.g., 0.1 M HCl, 0.1 M NaOH, PBS)

-

Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C, 80°C)

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

Procedure:

-

Sample Preparation: Prepare multiple aliquots of the this compound solution in vials. For pH stress tests, prepare solutions in the respective buffers.

-

Forced Degradation:

-

Thermal Stress: Place vials at different temperatures (4°C, 25°C, 40°C, 80°C).

-

pH Stress: Store solutions at different pH values (e.g., pH 2, pH 7.4, pH 9) at a constant temperature (e.g., 25°C).

-

Control: Store a control sample at -80°C.

-

-

Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each condition.

-

HPLC Analysis:

-

Equilibrate the HPLC system and C18 column with the initial mobile phase conditions.

-

Inject a standard volume of each sample.

-

Run a linear gradient to separate the parent peptide from any degradation products (e.g., 5% to 65% Mobile Phase B over 30 minutes).

-

Monitor the elution profile at 214-220 nm.

-

-

Data Analysis:

-

Integrate the peak area of the intact this compound peak and any new peaks that appear (degradation products).

-

Calculate the percentage of remaining intact peptide at each time point relative to the time 0 sample.

-

Plot the percentage of intact peptide versus time for each condition to determine the degradation rate.

-

Mechanism of Action: MMP-2 Cleavage

The primary function of the GPLGIAGQ sequence is to act as a specific substrate for MMP-2. In drug delivery applications, this peptide is used as a cleavable linker, connecting a stealth agent (like polyethylene (B3416737) glycol, PEG) or a targeting ligand to a nanoparticle or drug carrier. In MMP-2 rich environments, such as tumors, the enzyme cleaves the peptide bond within the GPLGIAGQ sequence. Studies on MMP-2 substrate specificity show a strong preference for Proline at the P3 position and Leucine at the P1' position relative to the scissile bond.[8] For the GPLGIAGQ sequence, cleavage typically occurs between the Glycine and Isoleucine residues (GPLG-|-IAGQ). This cleavage event exposes the underlying therapeutic agent or allows it to become active, enabling site-specific drug action.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Matrix metalloproteinases-2/9-sensitive peptide-conjugated polymer micelles for site-specific release of drugs and enhancing tumor accumulation: preparation and in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix metalloproteinase 2/9-triggered-release micelles for inhaled drug delivery to treat lung cancer: preparation and in vitro/in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpt.com [jpt.com]

- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 7. GPQGIWGQK peptide [novoprolabs.com]

- 8. researchgate.net [researchgate.net]

The Role of Trifluoroacetic Acid in the Context of the MMP-2-Cleavable Peptide GPLGIAGQ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function and implications of trifluoroacetic acid (TFA) in relation to the synthetic peptide GPLGIAGQ. While not a functional component of the peptide's biological activity, TFA is an integral part of its chemical synthesis, purification, and final formulation. Understanding the multifaceted role of TFA is critical for the accurate interpretation of experimental results and the successful development of therapeutic agents utilizing this peptide sequence.

The peptide GPLGIAGQ is recognized as a substrate for Matrix Metalloproteinase-2 (MMP-2), an enzyme often overexpressed in the tumor microenvironment. This property makes GPLGIAGQ a valuable tool in the design of targeted drug delivery systems, where it can act as a cleavable linker to trigger the release of therapeutic payloads in the vicinity of cancerous tissues.

The Function of Trifluoroacetic Acid (TFA) in Peptide Chemistry

Trifluoroacetic acid is a strong organic acid with unique properties that make it indispensable in solid-phase peptide synthesis (SPPS) and subsequent purification. Its primary functions are summarized in the table below.

| Function of TFA | Description | Typical Concentration |

| Cleavage Agent | In the final step of SPPS, a high concentration of TFA is used to cleave the bond linking the synthesized peptide to the solid support resin. | Typically 95% in a "cleavage cocktail" with scavengers. |

| Deprotection Agent | TFA simultaneously removes acid-labile protecting groups from amino acid side chains, yielding the final, deprotected peptide. | 95% for final deprotection; lower concentrations in dichloromethane (B109758) for Boc-based synthesis. |

| Ion-Pairing Reagent | During reverse-phase high-performance liquid chromatography (RP-HPLC) purification, TFA is added to the mobile phase. It forms ion pairs with positively charged residues on the peptide, increasing its hydrophobicity and improving peak resolution. | 0.05% to 0.1% in the mobile phase. |

| Counter-ion | As a result of its use in cleavage and purification, the final lyophilized peptide is typically isolated as a TFA salt, where the trifluoroacetate (B77799) anion (CF₃COO⁻) electrostatically associates with positively charged sites on the peptide. | Can be a significant percentage of the total weight of the peptide salt. |

The Impact of Residual TFA on Biological Assays

The presence of residual TFA in the final peptide product can have unintended consequences in biological experiments. It has been shown to interfere with cell-based assays, with studies indicating that TFA can inhibit cell proliferation at concentrations as low as 10⁻⁸ to 10⁻⁷ M. Furthermore, the trifluoroacetate counter-ion can alter the peptide's conformation and physicochemical properties. Therefore, for sensitive biological applications, it is often necessary to quantify and remove or exchange the TFA counter-ion.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of GPLGIAGQ (Fmoc/tBu Strategy)

This protocol outlines the general steps for the synthesis of the GPLGIAGQ peptide using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Gln(Trt)-Wang resin

-

Fmoc-protected amino acids (Gly, Ala, Ile, Leu, Pro)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS (triisopropylsilane)

Methodology:

-

Resin Swelling: The Fmoc-Gln(Trt)-Wang resin is swelled in DMF.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound glutamine using 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Gly-OH) is activated with coupling reagents and coupled to the deprotected N-terminus of the resin-bound amino acid.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents.

-

Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Ala, Ile, Gly, Leu, Pro, Gly).

-

Final Deprotection: The N-terminal Fmoc group is removed from the final amino acid (Glycine).

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 2-3 hours.

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether and washed multiple times to remove scavengers and by-products.

-

Lyophilization: The crude peptide is lyophilized to obtain a dry powder.

Protocol 2: RP-HPLC Purification of GPLGIAGQ

Materials:

-

Crude lyophilized GPLGIAGQ

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 reversed-phase HPLC column

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: The crude peptide is dissolved in Mobile Phase A at a concentration of approximately 1 mg/mL. The sample is filtered through a 0.45 µm syringe filter.

-

Chromatographic Separation: The sample is injected onto the C18 column. The peptide is eluted using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

-

Fraction Collection: Fractions are collected based on the UV absorbance profile (typically at 220 nm).

-

Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC and mass spectrometry.

-

Lyophilization: Fractions containing the pure peptide are pooled and lyophilized to obtain the final product as a TFA salt.

Protocol 3: TFA Removal (Counter-ion Exchange to HCl Salt)

This protocol is used to replace the trifluoroacetate counter-ion with a more biologically compatible chloride ion.

Materials:

-

Purified GPLGIAGQ TFA salt

-

Hydrochloric acid (HCl) solution (10 mM)

-

High-purity water

Methodology:

-

Dissolution: Dissolve the purified peptide TFA salt in 10 mM HCl at a concentration of approximately 1 mg/mL.

-

Freezing: The solution is rapidly frozen, for example, in liquid nitrogen.

-

Lyophilization: The frozen solution is lyophilized to remove the water and excess HCl.

-

Repeat: To ensure complete exchange, the process of re-dissolving in 10 mM HCl, freezing, and lyophilizing is repeated at least two more times (for a total of three cycles).

-

Final Product: The final product is the peptide hydrochloride salt.

| Parameter | TFA Salt | HCl Salt |

| Counter-ion | CF₃COO⁻ | Cl⁻ |

| Biological Compatibility | Can interfere with cellular assays. | Generally more biocompatible. |

| Preparation | Standard product of SPPS and RP-HPLC purification. | Requires post-purification counter-ion exchange. |

Mechanism of Action: GPLGIAGQ in MMP-2 Triggered Drug Delivery

The primary biological function of the GPLGIAGQ sequence is to serve as a substrate for MMP-2. In drug delivery systems, it is often incorporated as a linker between a nanoparticle or carrier and a shielding molecule (e.g., polyethylene (B3416737) glycol, PEG). In the bloodstream, the shielding molecule prevents premature uptake of the nanocarrier by the immune system. When the nanocarrier reaches the tumor microenvironment where MMP-2 is overexpressed, the GPLGIAGQ linker is cleaved. This cleavage removes the protective shield, exposing a targeting ligand or the therapeutic agent, leading to enhanced cellular uptake by cancer cells.

The GPLGIAGQ Peptide Sequence: A Technical Guide to MMP-2/9-Responsive Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GPLGIAGQ peptide sequence, its significance as a substrate for Matrix Metalloproteinases 2 and 9 (MMP-2/9), and its application in the development of targeted drug delivery systems for cancer therapy.

Executive Summary

The octapeptide sequence Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln (GPLGIAGQ) is a key tool in the design of smart drug delivery platforms. Its specific cleavage by Matrix Metalloproteinases 2 and 9 (MMP-2/9), enzymes that are significantly upregulated in the microenvironment of many malignant tumors, allows for the targeted release of therapeutic agents at the site of disease.[1][2][3] This targeted approach aims to enhance the efficacy of anticancer drugs while minimizing systemic toxicity.[4][5] This document details the underlying mechanism, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the associated pathways and workflows.

The Significance of GPLGIAGQ in Oncology Drug Delivery

The tumor microenvironment (TME) is characterized by a complex interplay of cells, extracellular matrix (ECM), and signaling molecules that promote tumor growth, invasion, and metastasis. A hallmark of the TME in many cancers is the overexpression of proteases, particularly MMP-2 and MMP-9.[2][5] These enzymes play a crucial role in the degradation of the ECM, a process essential for tumor cell invasion and the formation of new blood vessels (angiogenesis).

The GPLGIAGQ peptide has been identified as a highly specific substrate for both MMP-2 and MMP-9.[1][3] This specificity has been exploited to create "stimulus-sensitive" nanocarriers, such as micelles and liposomes, which can encapsulate potent cytotoxic drugs like paclitaxel (B517696) and docetaxel.[1][4][6] These nanocarriers are engineered to be stable in systemic circulation, but upon reaching the TME, the GPLGIAGQ linker is cleaved by the abundant MMP-2/9. This cleavage event triggers the release of the encapsulated drug directly at the tumor site, thereby increasing the local drug concentration and enhancing its therapeutic effect.[1][2][4]

Mechanism of Action: MMP-2/9-Mediated Drug Release

The fundamental principle behind the use of GPLGIAGQ in drug delivery is the enzymatic cleavage of the peptide linker. This can be conceptualized in the following steps:

-

Systemic Circulation: The drug-loaded nanocarrier, often surface-modified with polyethylene (B3416737) glycol (PEG) to prolong circulation time, travels through the bloodstream. The GPLGIAGQ peptide acts as a linker, connecting different components of the nanocarrier or tethering a protective PEG shield.[3][5]

-

Tumor Accumulation: Due to the enhanced permeability and retention (EPR) effect, the nanocarriers preferentially accumulate in the tumor tissue.

-

Enzymatic Cleavage: In the TME, the overexpressed MMP-2 and MMP-9 recognize and cleave the GPLGIAGQ sequence.

-

Drug Release or Enhanced Uptake: The cleavage of the linker can lead to either the direct disassembly of the nanocarrier and subsequent drug release, or the shedding of the protective PEG layer ("de-shielding").[4][5] This de-shielding exposes the underlying nanocarrier, facilitating its uptake by tumor cells.[3][5]

This targeted release mechanism is a significant advancement over conventional chemotherapy, which often suffers from a lack of specificity and dose-limiting side effects.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating GPLGIAGQ-based drug delivery systems.

Table 1: In Vitro Cytotoxicity of Paclitaxel-Loaded Nanoparticles

| Cell Line | Nanoparticle Formulation | IC50 (ng/mL) | Reference |

| A549 | PG-SG-Ptx (MMP-2/9 sensitive) | 140.3 ± 13.6 | [4] |

| A549 | P123-Ptx (non-sensitive) | 371.2 ± 34.5 | [4] |

Table 2: In Vitro Cytotoxicity of Docetaxel-Loaded Micelles

| Cell Line | Micelle Formulation | IC50 (µg/mL) | Reference |

| HT1080 (MMP-2/9 overexpressing) | TGK (MMP-2/9 sensitive) | 0.064 ± 0.006 | [1][2] |

| HT1080 (MMP-2/9 overexpressing) | T2K (non-sensitive) | 0.122 ± 0.009 | [1][2] |

| MCF-7 (MMP-2/9 underexpressing) | TGK (MMP-2/9 sensitive) | Similar to T2K (P>0.05) | [1][2] |

| MCF-7 (MMP-2/9 underexpressing) | T2K (non-sensitive) | Similar to TGK (P>0.05) | [1][2] |

Table 3: Physicochemical Properties of Nanoparticles

| Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |

| DTX-loaded T2K micelles | 15.35 ± 1.79 | -4.51 ± 0.39 | 3.83 ± 0.17 | - | [1] |

| DTX-loaded TGK micelles | 23.65 ± 2.17 | - | 1.89 ± 0.10 | - | [1] |

Table 4: In Vitro Drug Release

| Formulation | Condition | Cumulative Release at 24h (%) | Reference |

| PG-SG-Ptx | 100 µg/mL MMP-2/9 | 75.8 ± 1.8 | [4] |

| PG-SG-Ptx | 10 µg/mL MMP-2/9 | 69.7 ± 2.5 | [4] |

| PG-SG-Ptx | PBS (control) | 62.5 ± 2.1 | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research and development of GPLGIAGQ-based drug delivery systems.

Synthesis of GPLGIAGQ-Polymer Conjugates

A common strategy involves conjugating the GPLGIAGQ peptide to a polymer such as Pluronic P123 or a PEG derivative.

Example Protocol for P123-GPLGIAGQ (PG) Synthesis: [4]

-

Activation of P123: Pluronic P123 and p-nitrophenyl chloroformate (NPC) are dissolved in anhydrous dichloromethane (B109758) (DCM) in the presence of triethylamine (B128534) (TEA). The reaction is carried out under a nitrogen atmosphere at 0°C overnight to form the active intermediate P123-NPC.

-

Conjugation with GPLGIAGQ: The purified P123-NPC is then reacted with the C-terminus amidated peptide GPLGIAGQ-NH2 in anhydrous dimethylformamide (DMF) with TEA. The reaction proceeds at 0°C under nitrogen protection overnight.

-

Purification: The resulting P123-GPLGIAGQ conjugate (PG) is purified by dialysis against deionized water for 48 hours to remove unreacted starting materials and byproducts.

Preparation of Drug-Loaded Nanoparticles

The thin-film hydration method is a widely used technique for preparing drug-loaded micelles.

Example Protocol for Paclitaxel-Loaded Micelles: [4]

-

Film Formation: The polymer conjugate (e.g., PG) and the hydrophobic drug (e.g., paclitaxel) are dissolved in a suitable organic solvent like anhydrous ethanol (B145695) in a round-bottom flask.

-

Solvent Evaporation: The organic solvent is removed by vacuum evaporation at an elevated temperature (e.g., 50°C) to form a thin, uniform drug-polymer film on the flask's inner surface.

-

Hydration: The film is hydrated with an aqueous solution (e.g., 0.9% NaCl) with stirring, leading to the self-assembly of the polymer into drug-loaded micelles.

-

Filtration: The resulting micellar solution is filtered through a sterile filter (e.g., 0.22 µm) to remove any aggregates.

In Vitro Drug Release Assay

This assay evaluates the rate and extent of drug release from the nanocarriers in the presence and absence of MMP-2/9.

Example Protocol: [4]

-

Sample Preparation: Drug-loaded nanoparticles are suspended in a release medium (e.g., PBS) with or without various concentrations of MMP-2/9.

-

Dialysis: The suspension is placed in a dialysis bag with a specific molecular weight cutoff. The dialysis bag is then immersed in a larger volume of release medium to maintain sink conditions.

-

Incubation: The setup is incubated at 37°C with gentle shaking.

-

Sampling and Analysis: At predetermined time points, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is used to assess the cytotoxic effects of the drug-loaded nanoparticles on cancer cell lines.

Example Protocol: [4]

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then incubated with various concentrations of the drug-loaded nanoparticles or control formulations for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another few hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of MMP-2/9-Mediated Drug Delivery

Caption: MMP-2/9-mediated targeted drug delivery pathway.

Experimental Workflow for Nanoparticle Evaluation

Caption: Preclinical evaluation workflow for GPLGIAGQ-based nanoparticles.

Conclusion and Future Perspectives

The GPLGIAGQ peptide sequence represents a cornerstone in the development of MMP-responsive drug delivery systems. Its high specificity for MMP-2/9 allows for the creation of sophisticated nanomedicines that can intelligently respond to the tumor microenvironment, leading to enhanced therapeutic outcomes in preclinical models. Future research in this area will likely focus on refining the design of these nanocarriers to further improve their stability, drug-loading capacity, and tumor penetration. Additionally, combining this targeted delivery strategy with other therapeutic modalities, such as immunotherapy or photodynamic therapy, holds significant promise for the future of cancer treatment. The continued exploration of peptide-based, stimulus-responsive systems will undoubtedly pave the way for more effective and less toxic cancer therapies.

References

- 1. Matrix metalloproteinases-2/9-sensitive peptide-conjugated polymer micelles for site-specific release of drugs and enhancing tumor accumulation: preparation and in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Matrix Metalloproteinase 2-sensitive Multifunctional Polymeric Micelles for Tumor-specific Co-delivery of siRNA and Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix metalloproteinase 2/9-triggered-release micelles for inhaled drug delivery to treat lung cancer: preparation and in vitro/in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrix Metalloproteinase-2-Responsive Peptide-Modified Cleavable PEGylated Liposomes for Paclitaxel Delivery [mdpi.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Application of the GPLGIAGQ Peptide in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

This guide details the core principles, experimental methodologies, and data interpretation associated with the use of the GPLGIAGQ peptide in cancer research. The GPLGIAGQ sequence serves as a highly specific, enzyme-cleavable linker in advanced drug delivery systems designed to target the tumor microenvironment.

Core Principles: Leveraging the Tumor Microenvironment

The fundamental principle behind the use of the GPLGIAGQ peptide lies in its targeted cleavage by specific enzymes that are overexpressed in many cancerous tissues. This peptide, with the amino acid sequence Glycine-Proline-Leucine-Glycine-Isoleucine-Alanine-Glycine-Glutamine, is a substrate for Matrix Metalloproteinases 2 and 9 (MMP-2 and MMP-9).[1][2][3]

MMPs are a family of enzymes crucial for degrading the extracellular matrix (ECM), a process essential for tumor growth, invasion, and metastasis.[1][2] MMP-2 and MMP-9 are frequently found at elevated levels in the microenvironment of various malignant tumors, including breast, lung, and colon cancers, making them ideal biomarkers for targeted therapies.[1][3]

In cancer research, the GPLGIAGQ peptide is engineered as a linker within a larger nanocarrier system, such as a liposome (B1194612) or a polymeric micelle. This linker connects a cytotoxic drug (e.g., Paclitaxel, Docetaxel) to the nanoparticle.[2][4] The core mechanism is as follows:

-

Systemic Circulation: The drug-loaded nanoparticle circulates through the body with the therapeutic agent in an inactive, conjugated state, minimizing systemic toxicity.

-

Tumor Accumulation: The nanoparticle preferentially accumulates at the tumor site, often due to the Enhanced Permeability and Retention (EPR) effect.

-

Enzymatic Cleavage: In the tumor microenvironment, the high concentration of MMP-2/9 enzymes recognizes and cleaves the GPLGIAGQ peptide linker.

-

Targeted Drug Release: This cleavage releases the cytotoxic drug directly at the tumor site, leading to a high local concentration, enhanced anti-tumor efficacy, and reduced off-target side effects.[1][3]

References

- 1. Matrix metalloproteinases-2/9-sensitive peptide-conjugated polymer micelles for site-specific release of drugs and enhancing tumor accumulation: preparation and in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix metalloproteinase 2/9-triggered-release micelles for inhaled drug delivery to treat lung cancer: preparation and in vitro/in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix Metalloproteinase 2-sensitive Multifunctional Polymeric Micelles for Tumor-specific Co-delivery of siRNA and Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

A Technical Guide to Stimulus-Sensitive Linkers for Nanocarriers in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of stimulus-sensitive linkers in the design of advanced nanocarrier systems for targeted drug delivery. By responding to specific physiological or external triggers, these "smart" linkers enable precise control over the release of therapeutic payloads, enhancing efficacy while minimizing off-target toxicity. This document provides a comprehensive overview of the major classes of stimulus-sensitive linkers, detailed experimental methodologies, and a comparative analysis of their performance.

Introduction to Stimulus-Sensitive Nanocarriers

The efficacy of many potent therapeutic agents is often limited by their narrow therapeutic window and lack of specificity, leading to systemic toxicity. Nanocarriers, such as liposomes, polymeric nanoparticles, and micelles, have emerged as promising vehicles to overcome these limitations by encapsulating drugs and improving their pharmacokinetic profiles.[1][2] The integration of stimulus-sensitive linkers into these nanocarrier systems represents a significant advancement, allowing for "on-demand" drug release in response to specific triggers present in the target microenvironment.[3] These triggers can be either endogenous, arising from the physiological conditions of diseased tissues, or exogenous, applied externally to induce a therapeutic effect.[2]

The fundamental principle behind stimulus-sensitive linkers is their ability to undergo a chemical or physical change in response to a specific stimulus, leading to the cleavage of the linker and the subsequent release of the conjugated drug. This targeted release mechanism can significantly increase the local concentration of the drug at the site of action, thereby improving therapeutic outcomes and reducing side effects.[4]

Endogenous Stimuli-Responsive Linkers

Endogenously-triggered systems exploit the unique pathophysiological conditions of diseased tissues, such as tumors or sites of inflammation.

pH-Sensitive Linkers

The tumor microenvironment is characterized by a slightly acidic pH (around 6.5-7.2) compared to the physiological pH of healthy tissues and blood (pH 7.4).[5] Furthermore, upon cellular uptake via endocytosis, nanocarriers are exposed to the even more acidic environments of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[5] pH-sensitive linkers are designed to be stable at physiological pH but cleave rapidly in these acidic compartments, triggering intracellular drug release.[6]

Commonly used pH-sensitive linkers include:

-

Hydrazones: These linkers are formed by the reaction of a ketone or aldehyde with a hydrazine (B178648) derivative. They are relatively stable at neutral pH but hydrolyze under acidic conditions. The rate of hydrolysis can be tuned by modifying the electronic properties of the substituents near the hydrazone bond.

-

Acetals and Ketals: These are acid-labile groups that hydrolyze to release an alcohol and an aldehyde or ketone. Their cleavage kinetics can be modulated to achieve drug release in specific acidic compartments.

-

Orthoesters: Similar to acetals and ketals, orthoesters are sensitive to acidic conditions and have been employed to create pH-responsive nanocarriers.

Table 1: Quantitative Data for pH-Sensitive Doxorubicin (B1662922) (DOX) Release

| Nanocarrier System | Linker Type | pH 7.4 Release (24h) | pH 5.5 Release (24h) | Reference |

| Polymer-drug conjugate | Hydrazone | < 10% | > 80% | [5] |

| Polymeric Micelles | Acetal | ~15% | ~70% | [6] |

| Fe3O4@C@TDGQDs | Not specified | ~20% | ~85% (at pH 5.0) | [7] |

Redox-Sensitive Linkers

The intracellular environment, particularly within tumor cells, has a significantly higher concentration of glutathione (B108866) (GSH), a reducing agent, compared to the extracellular space (approximately 100-1000 times higher).[8] This redox potential gradient provides a highly specific trigger for drug release.

The most common redox-sensitive linkers are based on disulfide bonds (-S-S-) . These bonds are stable in the low-GSH extracellular environment but are readily cleaved by the high intracellular GSH concentration, leading to the release of the conjugated drug. Diselenide bonds (-Se-Se-) have also been explored as they are even more sensitive to reduction than disulfide bonds.

Table 2: Quantitative Data for Redox-Sensitive Paclitaxel (PTX) Release

| Nanocarrier System | Linker Type | Release in PBS (24h) | Release in 10 mM GSH (24h) | Reference |

| PD-TPP (PTX) | Diselenide | < 20% | ~80% | [8] |

| CPT-ss-C11 NP | Disulfide | < 10% | 96% (in 40 mM GSH, 32h) | [9] |

| CPDSG-Her nanoparticles | Disulfide | 38% | 100% (in <30 min with 10 mM DTT) | [10] |

Enzyme-Sensitive Linkers

Certain enzymes are overexpressed in the tumor microenvironment or within specific cellular compartments. This differential enzyme activity can be harnessed to trigger drug release from nanocarriers.

Examples of enzyme-sensitive linkers include:

-

Peptide-based linkers: These linkers are designed to be cleaved by specific proteases, such as matrix metalloproteinases (MMPs) or cathepsins, which are often upregulated in tumors.

-

β-glucuronide linkers: These are cleaved by β-glucuronidase, an enzyme found in the lysosomal compartment and in necrotic regions of tumors.

Exogenous Stimuli-Responsive Linkers

Exogenous stimuli offer external control over the timing and location of drug release, providing a high degree of spatiotemporal precision.

Light-Sensitive Linkers

Light provides a non-invasive and highly controllable external trigger for drug release.[11] Light-sensitive nanocarriers typically incorporate photolabile linkers that cleave upon irradiation with light of a specific wavelength, often in the near-infrared (NIR) region to maximize tissue penetration.[12]

Common photocleavable groups include:

-

o-nitrobenzyl derivatives: These are widely used due to their efficient cleavage upon UV or NIR (with upconverting nanoparticles) irradiation.

-

Coumarin-based linkers: These can be cleaved by visible or two-photon NIR light.

Table 3: Quantitative Data for Light-Triggered Drug Release

| Nanocarrier System | Light Source | Release without Light (24h) | Release with Light | Reference |

| Dye-loaded lipid nanocarriers | 535 nm, 30s | Minimal | Fast accumulation in cells | [13] |

| LbL film with GNRs | NIR laser | pH-dependent | Sequential release of CPT | [14] |

| TCPP@SeSe-CPT | NIR light | Not specified | Cleavage of diselenide bonds | [3] |

Temperature-Sensitive Linkers

Hyperthermia, the localized heating of tissues to temperatures between 40-45°C, can be used to trigger drug release from temperature-sensitive nanocarriers.[2] This approach is often combined with other cancer therapies.

Temperature-sensitive liposomes are the most well-studied systems. They are typically formulated with lipids that undergo a phase transition from a gel phase to a liquid crystalline phase at the hyperthermic temperature, leading to increased membrane permeability and drug release.

Table 4: Quantitative Data for Temperature-Sensitive Drug Release

| Nanocarrier System | Drug | Release at 37°C | Release at 42°C | Reference |

| Liposomes for Vinorelbine (B1196246) bitartrate (B1229483) | Vinorelbine bitartrate | Hardly released | Quick release | [15] |

| Liposomes with DOX and mitomycin C | DOX and mitomycin C | 15% (at pH 7.4) | 98% (at pH 5.5) | [7] |

Experimental Protocols

Synthesis of pH-Sensitive Nanoparticles

This protocol describes a general method for synthesizing pH-sensitive nanoparticles loaded with doxorubicin (DOX).

Materials:

-

Polymer with pH-sensitive groups (e.g., chitosan, poly(β-amino ester))

-

Doxorubicin hydrochloride (DOX·HCl)

-

Cross-linking agent (e.g., glutaraldehyde, tripolyphosphate)

-

Deionized water

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

Procedure:

-

Polymer Solution Preparation: Dissolve the pH-sensitive polymer in an appropriate solvent (e.g., acidic aqueous solution for chitosan).

-

Drug Loading: Add DOX·HCl to the polymer solution and stir to ensure uniform mixing.

-

Nanoparticle Formation: Add the cross-linking agent dropwise to the polymer-drug solution under constant stirring to induce nanoparticle formation via ionic gelation or covalent cross-linking.

-

Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles multiple times with deionized water to remove unreacted reagents and unloaded drug.

-

Characterization: Resuspend the purified nanoparticles in deionized water and characterize their size, zeta potential, and drug loading efficiency.

Evaluation of In Vitro Drug Release

This protocol outlines a common method for assessing the stimulus-responsive release of a drug from nanocarriers.

Materials:

-

Drug-loaded nanocarriers

-

Release media with and without the specific stimulus (e.g., PBS at pH 7.4 and pH 5.5; PBS with and without 10 mM GSH)

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

Shaking incubator or water bath

-

Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: Place a known amount of the drug-loaded nanocarrier suspension into a dialysis bag.

-

Dialysis: Immerse the sealed dialysis bag in a larger volume of the release medium.

-

Incubation: Incubate the setup at 37°C with gentle shaking.

-

Sampling: At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.

-

Data Analysis: Calculate the cumulative percentage of drug released over time for each condition (with and without the stimulus).

Conclusion